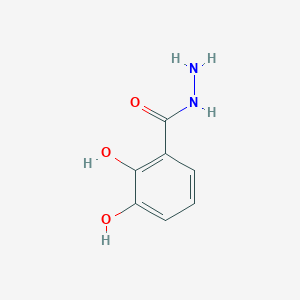

2,3-Dihydroxybenzohydrazide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-dihydroxybenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-9-7(12)4-2-1-3-5(10)6(4)11/h1-3,10-11H,8H2,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYJOOWXTBSSRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,3 Dihydroxybenzohydrazide

Established Synthetic Protocols for 2,3-Dihydroxybenzohydrazide

The synthesis of this compound can be achieved through both traditional chemical methods and more contemporary, environmentally conscious approaches.

Conventional Synthesis Routes

The conventional synthesis of hydrazides, including this compound, typically involves a two-step process. niscpr.res.in The first step is the esterification of the corresponding carboxylic acid, in this case, 2,3-dihydroxybenzoic acid. This is commonly achieved by refluxing the acid with an alcohol, such as absolute ethanol (B145695), in the presence of a catalytic amount of a strong acid like concentrated sulfuric acid. niscpr.res.in The excess alcohol is then removed by distillation. niscpr.res.in

The second step involves the hydrazinolysis of the resulting ester. The ester is reacted with hydrazine (B178648) hydrate, often in an ethanol solution, and heated under reflux for several hours to yield the desired hydrazide. niscpr.res.inmdpi.com The progress of this reaction can be monitored using techniques like thin-layer chromatography (TLC). fip.org Upon completion, the product is typically isolated by filtration after cooling the reaction mixture and adding water. fip.org Purification is then carried out by recrystallization from a suitable solvent, such as absolute ethanol. fip.org

An alternative conventional route involves the reaction of acyl chlorides or anhydrides with hydrazine. niscpr.res.in However, the high reactivity of these starting materials can make it challenging to prevent the formation of diacylated byproducts. niscpr.res.in

Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. longdom.org These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. longdom.org

A key aspect of green synthesis is the replacement of hazardous organic solvents with more benign alternatives. longdom.org Water has been successfully utilized as a solvent for the synthesis of hydrazide derivatives. chemmethod.com The use of a mixture of vinegar and ethanol as both a solvent and a catalyst has also been reported for the synthesis of coumarin-hydroxybenzohydrazide hybrids, demonstrating a green, one-pot protocol. mdpi.comresearchgate.netnih.gov This system provides good solubility for the reactants and facilitates the reaction, often allowing for easy isolation of the product by precipitation. mdpi.comresearchgate.netnih.gov

In some cases, syntheses can be performed under solvent-free conditions, significantly reducing the environmental impact. nih.gov The use of catalysts that are reusable and non-toxic is another important green chemistry principle. Bismuth(III) triflate has been employed as a green and reusable catalyst for the one-pot synthesis of related heterocyclic compounds. scirp.org

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers several advantages, including reduced solvent usage, shorter reaction times, and simplified work-up procedures. researchgate.netrsc.org The synthesis of coumarin-hydroxybenzohydrazide derivatives has been achieved through a one-pot reaction of 3-acetyl-4-hydroxycoumarin with benzoyl hydrazides in a vinegar and ethanol mixture. nih.gov

Microwave-assisted synthesis is another powerful technique in green chemistry that can significantly accelerate reaction rates and improve yields. niscpr.res.inresearchgate.net The preparation of hydrazides from their corresponding acids has been successfully demonstrated using microwave irradiation in a solvent-free, one-pot method. researchgate.net This approach has been shown to be superior to conventional methods in terms of environmental factor, atom economy, and energy efficiency. researchgate.net For instance, the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives has been achieved with yields of 68-81% using microwave irradiation for just 2-8 minutes. fip.org Similarly, ultrasonic irradiation has been explored as a green chemistry tool to accelerate the synthesis of hydrazones, resulting in good yields and short reaction times. ekb.eg

Environmentally Benign Solvent and Catalyst Systems

Derivatization and Functionalization Strategies of this compound

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with diverse biological activities. Derivatization and functionalization of this core structure can be achieved through various chemical transformations.

N-Substitution Reactions and Amide Linkage Modifications

The hydrazide moiety of this compound is a key site for derivatization. N-substitution reactions are commonly employed to introduce new functional groups and modify the properties of the parent molecule.

A prevalent method for derivatization is the condensation reaction between the hydrazide and an aldehyde or ketone to form a hydrazone, which contains a characteristic -CO-NH-N=CH- moiety. nih.gov This reaction is typically carried out by heating the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol. mdpi.com For example, N'-(2,3-dichlorobenzylidene)-2-hydroxybenzohydrazide is synthesized by the condensation of 2-hydroxybenzohydrazide with 2,3-dichlorobenzaldehyde.

The amide linkage itself can also be a target for modification. While direct modification of the amide bond in this compound is less commonly reported, the broader field of amide bond chemistry offers potential strategies. The formation of amide bonds is a fundamental transformation in organic synthesis, often involving the activation of a carboxylic acid followed by reaction with an amine. researchgate.netumich.edu Conversely, the cleavage of amide bonds can be achieved under acidic or basic conditions, often requiring harsh conditions. libretexts.org However, enzymatic and metal-catalyzed methods for amide bond cleavage under milder conditions are also being developed. mdpi.com

The hydrazide functionality can also participate in cyclization reactions to form various heterocyclic systems. For example, diacylhydrazines, which can be prepared from hydrazides, can be cyclized to form 1,3,4-oxadiazoles using dehydrating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). rsc.org

Table of Research Findings on Derivatization:

| Derivative Type | Synthetic Method | Starting Materials | Key Findings |

| Hydrazones | Condensation Reaction | This compound and various aldehydes | Synthesis of a series of hydrazide-hydrazones with potential biological activities. mdpi.comresearchgate.net |

| Coumarin-hydroxybenzohydrazide hybrids | One-pot condensation | 3-acetyl-4-hydroxycoumarin and hydroxybenzohydrazides | Green synthesis protocol using vinegar and ethanol as catalyst and solvent. mdpi.comresearchgate.netnih.gov |

| 1,3,4-Oxadiazoles | Cyclodehydration of diacylhydrazine precursors | Aryl hydrazides and substituted benzoic acids | Formation of 2,5-disubstituted 1,3,4-oxadiazoles with potential antioxidant properties. rsc.org |

O-Substitution Reactions of Hydroxyl Groups

The phenolic hydroxyl groups of this compound are amenable to O-substitution reactions, most notably O-alkylation, to yield ether derivatives. This type of reaction, a variant of the Williamson ether synthesis, enhances the lipophilicity of the molecule and allows for the introduction of various functionalities.

The general mechanism for O-alkylation involves the deprotonation of the phenolic hydroxyl groups by a suitable base to form a phenoxide ion. This phenoxide, being a potent nucleophile, then attacks an electrophilic alkylating agent (such as an alkyl halide) in a nucleophilic substitution reaction (typically SN2). mdpi.comebsco.comchemguide.co.uk The choice of base and solvent is crucial for the reaction's success. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while solvents like dimethylformamide (DMF) or acetone (B3395972) are often employed. mdpi.com

While specific examples detailing the O-alkylation of both hydroxyl groups of this compound are not extensively documented in the provided literature, the principles are well-established for phenolic compounds. mdpi.comnih.gov Selective alkylation of one hydroxyl group over the other would present a synthetic challenge due to their similar reactivity, likely requiring the use of protecting group strategies or carefully controlled reaction conditions. A general procedure involves reacting the dihydroxybenzohydrazide with an alkylating agent in the presence of a base. organic-chemistry.org

Table 1: General Conditions for O-Alkylation of Phenolic Compounds

| Reactants | Base | Alkylating Agent | Solvent | General Conditions | Reference |

| Phenolic Compound | K₂CO₃, NaH | Alkyl Halide (e.g., Ethyl Iodide), Propargyl Bromide | DMF, Ethanol, Acetonitrile | Reflux or heating | mdpi.com |

For instance, the O-alkylation of salicylamide, a related compound, is achieved by reacting it with ethyl iodide in DMF using potassium carbonate as the base, often with a catalytic amount of potassium iodide, under reflux conditions. mdpi.com This methodology can be adapted for the synthesis of O-alkylated derivatives of this compound.

Cyclization Reactions Leading to Heterocyclic Hybrids (e.g., Oxadiazoles, Coumarin-Hydrazide Hybrids)

The hydrazide functional group in this compound is a key synthon for constructing various five-membered heterocyclic rings through cyclization reactions. researchgate.net This has been extensively utilized to create hybrid molecules incorporating the 2,3-dihydroxyphenyl moiety, such as 1,3,4-oxadiazoles and coumarin-hydrazide hybrids.

1,3,4-Oxadiazoles:

One of the most common transformations of benzohydrazides is their conversion into 2,5-disubstituted 1,3,4-oxadiazoles. rsc.orgrsc.org These heterocycles are formed via a cyclodehydration reaction of a 1,2-diacylhydrazine precursor, which can be prepared from this compound. rsc.org

A common synthetic route involves a two-step process:

Acylation: this compound is first acylated on the terminal nitrogen (-NH₂) with a suitable acylating agent (e.g., benzoyl chloride) to form an N'-acyl-2,3-dihydroxybenzohydrazide (a diacylhydrazine). rsc.org

Cyclodehydration: The resulting diacylhydrazine is then treated with a strong dehydrating agent. A variety of reagents can be used for this purpose, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or Burgess reagent. rsc.orgrsc.org The choice of reagent can be critical, especially when multiple hydroxyl groups are present. For phenolic diacylhydrazines, thionyl chloride has been shown to be an effective cyclizing agent. rsc.orgrsc.org

Another method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiones involves the reaction of the hydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) (KOH). This reaction proceeds through an intermediate dithiocarbazate which then undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide.

Table 2: Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives from this compound

| Precursor | Reagents | Product Type | Reference |

| N'-Benzoyl-2,3-dihydroxybenzohydrazide | SOCl₂ or POCl₃ | 2-(Benzoyl)-5-(2,3-dihydroxyphenyl)-1,3,4-oxadiazole | rsc.orgrsc.org |

| This compound | CS₂, KOH | 5-(2,3-Dihydroxyphenyl)-1,3,4-oxadiazole-2-thione | |

| Hydrazide-hydrazone of this compound | Acetic Anhydride | N-acetylated 1,3,4-oxadiazoline | nih.gov |

Coumarin-Hydrazide Hybrids:

This compound can be condensed with coumarin (B35378) derivatives to form pharmacologically relevant hybrid molecules. nih.govmdpi.com For example, the reaction of this compound with 3-acetyl-4-hydroxycoumarin yields (E)-N'-(1-(2,4-dioxochroman-3-ylidene)ethyl)-2,3-dihydroxybenzohydrazide. nih.govmdpi.com

This synthesis is often performed as a one-pot reaction under environmentally benign conditions. A mixture of vinegar and ethanol can serve as both the solvent and the catalyst. The reactants are typically heated under reflux for several hours, during which the product precipitates from the reaction mixture and can be isolated by simple filtration. mdpi.comresearchgate.net

Table 3: Synthesis of Coumarin-Hydrazide Hybrids

| Reactant 1 | Reactant 2 | Solvent/Catalyst | Yield (%) | Product Name | Reference |

| This compound | 3-Acetyl-4-hydroxycoumarin | Ethanol/Vinegar (1:1) | 62.85 | (E)-N'-(1-(2,4-dioxochroman-3-ylidene)ethyl)-2,3-dihydroxybenzohydrazide | nih.govmdpi.com |

Mechanistic Insights into this compound Chemical Reactions

Understanding the reaction mechanisms provides a basis for optimizing reaction conditions and designing new synthetic pathways.

Mechanism of O-Substitution: The O-alkylation of the hydroxyl groups proceeds via a nucleophilic substitution mechanism. ebsco.com

Deprotonation: A base removes the acidic proton from a phenolic hydroxyl group, creating a negatively charged phenoxide ion. This step increases the nucleophilicity of the oxygen atom.

Nucleophilic Attack: The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom of the alkylating agent (e.g., an alkyl halide).

Displacement: This attack results in the formation of a new carbon-oxygen bond (the ether linkage) and the displacement of the leaving group (e.g., a halide ion). chemguide.co.uk The reaction typically follows an SN2 pathway for primary and secondary alkyl halides. libretexts.org

Mechanism of 1,3,4-Oxadiazole Formation: The conversion of diacylhydrazines to 1,3,4-oxadiazoles is a classic example of a cyclodehydration reaction. When using a reagent like POCl₃, the proposed mechanism is as follows:

Activation: One of the carbonyl oxygens of the diacylhydrazine is activated by the electrophilic phosphorus of POCl₃, making the carbonyl carbon more susceptible to nucleophilic attack.

Intramolecular Cyclization: The nitrogen atom of the second amide group acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a five-membered ring intermediate.

Dehydration/Aromatization: Subsequent elimination of water and the phosphorus-containing byproduct leads to the formation of the stable, aromatic 1,3,4-oxadiazole ring.

Mechanism of Coumarin-Hydrazide Hybrid Formation: A plausible mechanism for the acid-catalyzed condensation of this compound with 3-acetyl-4-hydroxycoumarin has been proposed. nih.govmdpi.com

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal amino group (-NH₂) of the hydrazide on the electrophilic acetyl carbonyl carbon of the coumarin.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen of the carbonyl group, forming a hemiaminal intermediate.

Dehydration: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Elimination of a water molecule leads to the formation of an iminium ion.

Tautomerization: Deprotonation yields the enol form of the hybrid, which then tautomerizes to the more thermodynamically stable keto form of the final product. mdpi.com

Coordination Chemistry and Metal Complexes of 2,3 Dihydroxybenzohydrazide

Ligand Properties and Coordination Modes of 2,3-Dihydroxybenzohydrazide

This compound is a derivative of 2,3-dihydroxybenzoic acid and hydrazine (B178648). Its structure incorporates several potential donor sites, making it an excellent candidate for chelation. The arrangement of these donor atoms allows the ligand to bind to a central metal ion in a multidentate fashion, forming stable ring structures.

This compound possesses several functional groups that can participate in coordination with metal ions. The key potential binding atoms are:

The two phenolic hydroxyl (-OH) groups: Located at the 2- and 3-positions of the benzene (B151609) ring, these groups form a catechol moiety. Catechol is a well-known and powerful chelating agent for a wide range of metal ions. Coordination often occurs through the deprotonation of these hydroxyl groups, forming a five-membered chelate ring with the metal ion. Studies on the related ligand, 2,3-dihydroxybenzoic acid, have shown that it coordinates to metals like molybdenum through these catecholato-type oxygen atoms. rsc.org

The hydrazide moiety (-CONHNH₂): This group offers two additional potential coordination sites: the carbonyl oxygen atom and the terminal amino nitrogen atom. Hydrazides typically coordinate in either a keto or enol form. In the keto form, the carbonyl oxygen acts as a donor. Through enolization, the hydrazide can deprotonate and coordinate through the enolate oxygen and the azomethine nitrogen, often forming another five-membered chelate ring. nih.govresearchgate.netmtct.ac.in

Therefore, this compound can act as a multidentate ligand, commonly exhibiting tridentate coordination through the two phenolic oxygens and the carbonyl oxygen (O,O,O donor set) or through one phenolic oxygen, the carbonyl/enolate oxygen, and the azomethine nitrogen (O,O,N donor set). The exact coordination mode depends on factors such as the nature of the metal ion, the reaction conditions, and the pH of the medium. researchgate.net

Deprotonation plays a crucial role in the coordination chemistry of this compound. The phenolic hydroxyl groups are acidic and can be easily deprotonated, especially in the presence of a metal ion, to form stable phenolate-metal bonds. nih.gov This process is fundamental to the formation of stable chelate complexes.

The hydrazide moiety can exist in keto-enol tautomeric forms. In neutral or acidic media, the keto form typically predominates. However, upon complexation, particularly in basic media, the ligand can deprotonate from the -NH- group to form the enolate tautomer. nih.gov This deprotonation significantly alters the coordination behavior:

Keto Form: Coordinates as a neutral molecule primarily through the carbonyl oxygen.

Enol Form: Coordinates as an anion through the enolate oxygen, which enhances the donor capacity of the ligand and leads to the formation of more stable, neutral complexes with divalent or trivalent metal ions.

Identification of Potential Chelation Sites and Binding Atoms

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with hydrazide ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with ligands like this compound. The synthesis generally involves mixing stoichiometric amounts of the ligand and a transition metal salt (e.g., chlorides, nitrates, acetates) in a solvent such as methanol (B129727), ethanol (B145695), or water. mtct.ac.inmdpi.comnih.gov Gentle heating or refluxing is often employed to facilitate the reaction. nih.gov

While specific studies on this compound are limited, extensive research on related ligands provides insight. For example, dioxomolybdenum(VI) complexes of salicylaldehyde (B1680747) p-hydroxybenzoylhydrazone have been synthesized and characterized, showing the ligand acting as a tridentate donor. researchgate.net A key example that highlights the expected coordination of the 2,3-dihydroxy moiety comes from the complexation of 2,3-dihydroxybenzoic acid with molybdenum and tungsten. The crystal structure of [NMe₄]₂[MoO₂(2,3-dhb)₂]·1.5H₂O confirmed that the ligand binds through the two adjacent hydroxyl groups, demonstrating a catecholato coordination mode. rsc.org It is highly probable that this compound would form similar stable chelates with transition metals like Fe(III), Cu(II), and Ni(II) via its catechol and hydrazide functions.

| Metal Ion | Typical Precursor | Potential Coordination Geometry | Reference Example (Related Ligand) |

|---|---|---|---|

| Mo(VI) | MoO₂(acac)₂ | Octahedral | [MoO₂(2,3-dhb)₂]²⁻ rsc.org |

| Cu(II) | Cu(OAc)₂·H₂O | Square Planar / Distorted Octahedral | Cu(II) complex of N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide nih.gov |

| Ni(II) | Ni(OAc)₂·4H₂O | Octahedral | Ni(II) complex of N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide nih.gov |

| Fe(III) | FeCl₃ | Octahedral | Fe(III) complex of N′-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide researchgate.net |

Main group metals can also form complexes with hydrazide ligands, although this area is less explored compared to transition metals. The synthesis methods are analogous, involving the reaction of the ligand with a main group metal salt or organometallic precursor. goettingen-research-online.de For example, alkali metal complexes can be prepared via the deprotonation of the ligand with organo-alkali reagents like n-butyllithium (nBuLi) or sodium bis(trimethylsilyl)amide (NaHMDS). goettingen-research-online.de Complexes of metals like aluminum or tin have also been reported with related ligand systems. nih.govgoettingen-research-online.de

Given the strong chelating ability of the catechol group, this compound is expected to form stable complexes with main group elements such as Al(III), Ga(III), and Sn(IV). These complexes are often characterized by their defined stoichiometry and geometry, though crystal structures are less common in the literature.

Transition Metal Complexes of this compound

Spectroscopic and Structural Elucidation of Coordination Compounds

A combination of spectroscopic techniques and single-crystal X-ray diffraction is used to characterize and elucidate the structure of metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for determining the coordination mode of the ligand. Key vibrational bands are monitored for shifts upon complexation:

ν(O-H): The broad band of the phenolic O-H groups (around 3200-3400 cm⁻¹) is expected to disappear upon deprotonation and coordination.

ν(N-H): The stretching vibrations of the -NH₂ and -NH- groups (around 3050-3300 cm⁻¹) will shift, broaden, or diminish in intensity depending on their involvement in coordination or hydrogen bonding. bendola.com

ν(C=O) (Amide I band): A shift of the carbonyl stretching frequency (typically ~1640-1680 cm⁻¹) to a lower wavenumber indicates coordination through the carbonyl oxygen. bendola.com If the ligand coordinates in its enol form, this band disappears and is replaced by a ν(C=N) stretching band.

ν(N-N): An upward shift in the N-N stretching frequency (around 950-1050 cm⁻¹) is indicative of the involvement of the azomethine nitrogen in chelation. researchgate.net

New Bands: The appearance of new bands at lower frequencies (typically 400-600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) vibrations, confirming the formation of coordinate bonds.

NMR Spectroscopy (¹H and ¹³C): NMR spectroscopy is used to characterize the ligand and its diamagnetic complexes in solution.

¹H NMR: The disappearance of the labile phenolic -OH and amide -NH proton signals upon deuteration or complexation provides evidence of coordination via these sites. Shifts in the chemical shifts of the aromatic protons also indicate changes in the electronic environment upon metal binding. For example, the ¹H NMR spectrum of N'-Benzoyl-2,3-dihydroxybenzohydrazide shows distinct signals for the aromatic protons that would be expected to shift upon complexation. rsc.org

¹³C NMR: Shifts in the resonance of the carbonyl carbon and the carbons of the phenolic ring provide further evidence of coordination.

Electronic (UV-Visible) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex and can help infer its geometry. Spectra of the complexes typically show bands corresponding to:

Intra-ligand transitions (π → π and n → π):** These are usually observed in the UV region and may shift upon coordination. goettingen-research-online.de

Ligand-to-Metal Charge Transfer (LMCT) bands: These transitions are common in complexes with phenolic ligands and can be very intense.

d-d transitions: For transition metal complexes, these relatively weak absorptions in the visible region are characteristic of the metal ion's coordination geometry (e.g., octahedral, tetrahedral). goettingen-research-online.de

| Technique | Information Obtained | Key Observables for this compound Complexes |

|---|---|---|

| IR Spectroscopy | Identification of donor atoms | Shift in ν(C=O), disappearance of ν(O-H), appearance of ν(M-O)/ν(M-N) bands bendola.com |

| NMR Spectroscopy | Structure in solution (for diamagnetic complexes) | Disappearance of labile proton signals (OH, NH), shifts in aromatic signals rsc.org |

| UV-Vis Spectroscopy | Electronic structure and coordination geometry | Intra-ligand, LMCT, and d-d transition bands goettingen-research-online.de |

| X-ray Diffraction | Definitive solid-state structure | Bond lengths, bond angles, coordination number, stereochemistry rsc.org |

Vibrational Spectroscopic Signatures (IR, Raman)

In the IR spectrum of free this compound, characteristic bands corresponding to the stretching vibrations of different functional groups are observed. These include the O-H stretches of the phenolic hydroxyl groups, the N-H stretches of the hydrazide moiety, the C=O (Amide I) stretch, and the C-N and N-N stretches. Upon coordination to a metal ion, significant shifts in the positions and changes in the intensities of these bands provide crucial information about the binding sites.

A key indicator of coordination is the shift of the ν(C=O) band. A shift to a lower frequency (red shift) suggests that the carbonyl oxygen is involved in bonding to the metal center. researchgate.net This is because coordination weakens the C=O double bond. Conversely, the absence of a significant shift or a shift to a higher frequency (blue shift) may indicate that the carbonyl group is not participating in the coordination.

Similarly, changes in the ν(N-H) and ν(O-H) regions can signify the involvement of the hydrazide nitrogen and phenolic oxygen atoms in complex formation. The disappearance or significant broadening and shifting of the phenolic ν(O-H) bands are strong evidence for the deprotonation of the hydroxyl groups and subsequent coordination of the phenolate (B1203915) oxygens to the metal ion.

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netnipne.ro While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy depends on changes in the polarizability. instras.com Therefore, vibrations that are weak or inactive in the IR spectrum may be strong and readily observed in the Raman spectrum, and vice versa. For instance, the M-O and M-N stretching vibrations in metal complexes of this compound, which occur at low frequencies, can often be more clearly identified in the Raman spectra. nipne.ro

The analysis of both IR and Raman spectra, often in conjunction with theoretical calculations, allows for a detailed characterization of the coordination environment of this compound in its metal complexes. frontiersin.orguzh.ch

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption (UV-Vis) spectroscopy is a valuable technique for studying the electronic structure and coordination geometry of metal complexes of this compound. libretexts.orgbath.ac.uk The absorption of ultraviolet and visible light by these complexes corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The resulting spectra typically exhibit two main types of electronic transitions: intra-ligand transitions and charge-transfer transitions.

Intra-ligand transitions are those that occur within the this compound ligand itself. These transitions, usually observed in the UV region, correspond to π → π* and n → π* electronic promotions within the aromatic ring and the hydrazide moiety. Upon complexation, the energies of these transitions may shift, and their intensities can change due to the influence of the metal ion on the ligand's electronic structure. bau.edu.lb For example, the coordination of the phenolic oxygen and carbonyl oxygen to the metal can alter the energy levels of the π and non-bonding (n) orbitals, leading to shifts in the corresponding absorption bands.

Charge-transfer transitions involve the movement of an electron between the metal ion and the ligand. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions.

LMCT bands arise from the transfer of an electron from a high-energy orbital on the this compound ligand to a vacant or partially filled d-orbital on the metal ion. These are commonly observed for complexes with metal ions in high oxidation states.

MLCT bands originate from the promotion of an electron from a filled or partially filled d-orbital of the metal to a low-lying empty π* orbital of the ligand. These are more typical for complexes with metal ions in low oxidation states.

The energies and intensities of these charge-transfer bands are highly dependent on the nature of the metal ion, its oxidation state, and the coordination geometry of the complex. researchgate.netmdpi.com Analysis of these bands provides insights into the electronic interaction between the metal and the ligand. For instance, the appearance of new, often intense, absorption bands in the visible region upon complexation is a strong indication of the formation of a charge-transfer complex. researchgate.netrsc.org

Furthermore, the UV-Vis spectra of metal complexes of this compound can be influenced by the solvent and pH of the solution. researchgate.net Changes in the solvent polarity can affect the energies of the electronic transitions, leading to solvatochromic shifts. bau.edu.lb The pH can influence the protonation state of the ligand and the stability of the complex, which in turn affects the observed spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of diamagnetic metal complexes of this compound in solution. msu.edu ¹H and ¹³C NMR spectroscopy provide information on the connectivity of atoms and the electronic environment of the nuclei within the complex. ambeed.comrsc.org

In the ¹H NMR spectrum of the free this compound ligand, distinct signals are observed for the protons of the aromatic ring, the hydroxyl groups, and the hydrazide moiety (NH and NH₂). Upon coordination to a metal ion, significant changes in the chemical shifts of these protons are observed.

¹³C NMR spectroscopy provides complementary information by probing the carbon skeleton of the ligand. The chemical shifts of the carbon atoms, particularly those of the carbonyl group and the aromatic carbons attached to the hydroxyl groups, are significantly affected by coordination. A downfield or upfield shift of the carbonyl carbon signal can confirm the participation of the carbonyl oxygen in bonding to the metal. Similarly, changes in the chemical shifts of the phenolic carbons provide further evidence for the coordination of the hydroxyl groups.

For more complex systems, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish the complete assignment of the proton and carbon signals and to determine the precise coordination mode of the ligand.

It is important to note that NMR spectroscopy is generally applicable to diamagnetic complexes. For paramagnetic complexes, the presence of unpaired electrons on the metal ion leads to significant broadening and shifting of the NMR signals, often rendering the spectra uninterpretable. However, in some cases, the paramagnetic effect can be used as a probe to obtain structural information.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes of this compound in the solid state. scirp.orgresearchgate.net This technique provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. researchgate.netmdpi.com

Through single-crystal X-ray diffraction analysis, the exact coordination mode of the this compound ligand can be unambiguously established. It can be determined whether the ligand acts as a bidentate, tridentate, or bridging ligand, and which specific donor atoms (phenolic oxygens, carbonyl oxygen, hydrazide nitrogen) are involved in bonding to the metal center. scirp.org

The data obtained from these studies allow for the precise measurement of the bond distances between the metal ion and the coordinated atoms of the ligand. These bond lengths provide insight into the strength of the metal-ligand interactions. For instance, shorter M-O and M-N bond lengths generally indicate stronger coordination.

The structural parameters obtained from single-crystal X-ray diffraction are often used to correlate with and validate the findings from spectroscopic techniques such as IR, Raman, and NMR. frontiersin.orgresearchgate.net

Mechanistic Investigations of Biological and Chemical Activities of 2,3 Dihydroxybenzohydrazide

Antioxidant Mechanisms of Action

2,3-Dihydroxybenzohydrazide exhibits antioxidant properties through two primary mechanisms: radical scavenging and metal ion chelation. mdpi.comnih.gov The presence of hydroxyl groups on the benzene (B151609) ring is crucial for these activities. nih.govmdpi.com

Radical Scavenging Pathways

The ability of this compound to neutralize free radicals is a key aspect of its antioxidant capacity. This process can occur through several distinct chemical pathways, the prevalence of which is often dependent on the surrounding chemical environment, such as the polarity of the solvent. mdpi.comresearchgate.net Theoretical studies, often employing density functional theory (DFT), are instrumental in elucidating the thermodynamics and kinetics of these pathways. scispace.comresearchgate.net

In the Hydrogen Atom Transfer (HAT) mechanism, the antioxidant molecule directly donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.com This is a one-step process. The feasibility of this pathway is often evaluated by calculating the bond dissociation enthalpy (BDE), which represents the energy required to break the O-H bond homolytically. researchgate.net In non-polar (lipophilic) environments, the HAT mechanism is often favored for phenolic compounds. mdpi.com For dihydroxybenzohydrazides, the position of the hydroxyl groups significantly influences the BDE. The catechol structure (adjacent hydroxyl groups), as seen in this compound, can enhance the ease of O-H bond cleavage due to the potential for intramolecular hydrogen bonding and stabilization of the resulting radical. mdpi.commdpi.com

The Sequential Proton Loss – Electron Transfer (SPLET) mechanism is a two-step process. mdpi.com In the first step, the antioxidant molecule loses a proton (H+) to the solvent, forming an anion. In the second step, this anion transfers an electron to the free radical. mdpi.comresearchgate.net This pathway is particularly relevant in polar (hydrophilic) solvents. mdpi.comresearchgate.net The thermodynamic favorability of the SPLET mechanism is assessed by parameters such as Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). scispace.comresearchgate.net Studies on similar dihydroxybenzohydrazide derivatives have shown that in polar solvents like methanol (B129727), the SPLET mechanism is often the predominant pathway for radical scavenging. mdpi.com

The Single Electron Transfer – Proton Transfer (SET-PT) mechanism also involves two steps. mdpi.com Initially, the antioxidant donates a single electron to the free radical, forming a radical cation. This is followed by the transfer of a proton from the radical cation to the surrounding medium. scispace.comresearchgate.net The feasibility of this pathway is determined by the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE). scispace.com For many phenolic antioxidants, including derivatives of hydroxybenzohydrazide, the SET-PT mechanism is generally considered less favorable than HAT or SPLET under most conditions due to higher energy barriers. mdpi.comresearchgate.net

| Mechanism | Description | Key Thermodynamic Parameters | Solvent Preference |

| Hydrogen Atom Transfer (HAT) | Direct transfer of a hydrogen atom from the antioxidant to a free radical. mdpi.com | Bond Dissociation Enthalpy (BDE) researchgate.net | Non-polar mdpi.com |

| Sequential Proton Loss – Electron Transfer (SPLET) | Two-step process involving initial deprotonation of the antioxidant followed by electron transfer to the free radical. mdpi.com | Proton Affinity (PA), Electron Transfer Enthalpy (ETE) scispace.com | Polar mdpi.com |

| Single Electron Transfer – Proton Transfer (SET-PT) | Two-step process involving initial electron transfer from the antioxidant to the free radical, followed by proton transfer. mdpi.com | Ionization Potential (IP), Proton Dissociation Enthalpy (PDE) scispace.com | Generally less favorable mdpi.com |

Sequential Proton Loss – Electron Transfer (SPLET) Mechanism

Enzyme Inhibition Mechanisms

Hydrazide and its derivatives, including this compound, have been investigated for their potential as enzyme inhibitors. researchgate.net Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.orgnumberanalytics.com The mechanism of inhibition can be reversible or irreversible. wikipedia.org

Research on derivatives of this compound has shown inhibitory activity against enzymes like urease. researchgate.net The binding of these inhibitors to the enzyme can occur at the active site, competing with the natural substrate (competitive inhibition), or at an allosteric site, which is a location other than the active site (non-competitive, uncompetitive, or mixed inhibition). numberanalytics.comlibretexts.org

In the case of urease inhibition by 2,3-dihydroxybenzoyl hydrazine (B178648) derivatives, molecular docking and dynamics simulations have been used to elucidate the binding patterns. researchgate.net These studies suggest that the inhibitory activity is influenced by factors such as the electrostatic potential and the HOMO-LUMO energy gap of the inhibitor molecule. The formation of hydrogen bonds and other non-covalent interactions between the inhibitor and amino acid residues in the enzyme's active or allosteric sites are crucial for the inhibitory effect. researchgate.netnih.gov The specific type of inhibition (e.g., competitive, non-competitive) would depend on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both, and how this binding affects the enzyme's kinetic parameters (Km and Vmax). numberanalytics.com

| Inhibition Type | Description | Effect on Km | Effect on Vmax |

| Competitive | Inhibitor binds to the active site, preventing substrate binding. libretexts.org | Increases numberanalytics.com | No change numberanalytics.com |

| Non-competitive | Inhibitor binds to an allosteric site, reducing enzyme activity without affecting substrate binding. numberanalytics.com | No change | Decreases |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. libretexts.org | Decreases libretexts.org | Decreases libretexts.org |

| Mixed | Inhibitor can bind to both the free enzyme and the enzyme-substrate complex. wikipedia.org | Varies | Decreases |

Molecular Interactions with Enzyme Active Sites

Molecular docking studies have been instrumental in elucidating the binding patterns of this compound derivatives with the active sites of various enzymes. researchgate.net For instance, in the case of urease, a key enzyme in certain pathological conditions, derivatives of this compound have been shown to interact with specific amino acid residues within the active site. researchgate.net

One study identified a particularly effective urease inhibitor from a series of 2,3-dihydroxybenzoyl hydrazine derivatives. researchgate.net This inhibitor formed crucial hydrogen bonds with the amino acid residues His409, Ala636, and Asp633. researchgate.net In addition to these hydrogen bonds, hydrophobic interactions with Arg439 were also observed, further stabilizing the inhibitor within the active site. researchgate.net Molecular dynamics simulations have corroborated these findings, showing variations in the number of hydrogen bonds between the derivative molecules and urease over time. researchgate.net The formation of these specific interactions is a key determinant of the inhibitory efficacy. researchgate.net

The design of ligands capable of forming additional hydrogen bonds is considered an effective strategy to enhance inhibitory activity. researchgate.net Theoretical studies, including density functional theory calculations, have highlighted that the HOMO-LUMO energy gap, dipole moment, and electrostatic potential are robust descriptors of the inhibitory activity of these derivatives against urease. researchgate.net

Table 1: Key Molecular Interactions of a this compound Derivative with Urease Active Site researchgate.net

| Type of Interaction | Interacting Residue(s) |

|---|---|

| Hydrogen Bonding | His409, Ala636, Asp633 |

| Hydrophobic Interaction | Arg439 |

Kinetic Studies of Enzyme Inhibition

Kinetic studies are essential for determining the mode of enzyme inhibition. For various benzohydrazide (B10538) derivatives, these studies have revealed different mechanisms of action, including competitive and non-competitive inhibition. researchgate.net In competitive inhibition, the inhibitor molecule, which often resembles the substrate, competes for the same active site on the enzyme. studymind.co.ukworthington-biochem.com Conversely, a non-competitive inhibitor binds to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency. studymind.co.uklumenlearning.com

For instance, kinetic analyses of certain benzohydrazide derivatives acting on urease showed both competitive and mixed-type inhibition. researchgate.net Similarly, a study on 3,5-dihydroxybenzoyl-hydrazineylidene derivatives as tyrosinase inhibitors revealed a competitive mode of inhibition for the most potent compound. nih.gov The Michaelis-Menten constant (Km) was observed to change while the maximum velocity (Vmax) remained constant, which is characteristic of competitive inhibition. nih.gov The dissociation constant (Ki) for this potent inhibitor was determined to be 52.77 μM. nih.gov

These kinetic parameters, including the half-maximal inhibitory concentration (IC50), Km, and Ki, are crucial for quantifying the potency and understanding the mechanism of the inhibitors. researchgate.netacs.org For example, a series of acyl hydrazones of flurbiprofen (B1673479) demonstrated good urease inhibitory activities with IC50 values ranging from 18.92 ± 0.61 to 90.75 ± 7.71 μM, comparable to the standard thiourea. acs.org

Table 2: Kinetic Parameters of Enzyme Inhibition by Benzohydrazide Derivatives

| Inhibitor Type | Enzyme | Inhibition Mode | IC50/Ki Value | Reference |

|---|---|---|---|---|

| Acyl hydrazones of flurbiprofen | Urease | Not specified | IC50 = 18.92 ± 0.61 to 90.75 ± 7.71 μM | acs.org |

| Benzohydrazide derivatives | Urease | Competitive and Non-competitive | Not specified | researchgate.net |

| 3,5-dihydroxybenzoyl-hydrazineylidene derivative | Tyrosinase | Competitive | Ki = 52.77 μM | nih.gov |

Antimicrobial Mechanisms

The antimicrobial activity of dihydroxybenzohydrazide compounds is influenced by the position of the hydroxyl groups on the benzene ring. While the specific mechanisms for this compound are part of ongoing research, related compounds provide insights into potential pathways.

Proposed Molecular Targets within Microbial Systems

The molecular targets for the antimicrobial action of dihydroxybenzohydrazides are believed to be multifaceted. One proposed mechanism involves the inhibition of key enzymes essential for bacterial metabolism. Another significant target is the bacterial cell wall. For example, 2,4-dihydroxybenzohydrazide (B77264) is thought to disrupt bacterial cell wall synthesis, leading to cell lysis and death. The ability of some compounds to interact with and disrupt bacterial membranes is also a key factor in their antimicrobial efficacy.

Interruption of Cellular Processes

The antimicrobial activity of these compounds stems from their ability to interrupt crucial cellular processes. By targeting enzymes involved in metabolic pathways, they can effectively inhibit bacterial growth. The disruption of the cell wall's structural integrity is a direct mechanism that leads to bacterial cell death. Furthermore, some related compounds have been shown to interfere with DNA replication and transcription processes, which are vital for bacterial survival and proliferation. The generation of reactive oxygen species (ROS) is another potential mechanism, as seen with other antimicrobial agents, which can cause widespread damage to cellular components. nih.gov

Other Mechanistic Pathways (e.g., Corrosion Inhibition)

Beyond their biological activities, dihydroxybenzohydrazide and related phenolic compounds have been investigated as corrosion inhibitors. The mechanism of corrosion inhibition is generally attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. nih.govresearchcommons.org This film acts as a barrier, preventing corrosive agents from reaching the metal. researchcommons.org

The adsorption process can involve electrostatic interactions, the formation of chelating agents with metal ions, or the formation of covalent bonds. nih.gov The presence of heteroatoms like nitrogen and oxygen, as well as aromatic rings in the molecular structure of these compounds, plays a crucial role in their ability to adsorb onto the metal surface. nih.govresearchgate.net For dihydroxybenzene isomers, it is suggested that they can hinder the diffusion of corrosive particles and bond to the metal surface through their heteroatoms. mdpi.com The efficiency of inhibition is often dependent on the concentration of the inhibitor and the nature of the corrosive environment. nih.gov

Computational and Theoretical Chemistry Studies of 2,3 Dihydroxybenzohydrazide

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to investigate the intricacies of molecular systems. wavefun.com For 2,3-Dihydroxybenzohydrazide, these calculations have been instrumental in predicting its molecular properties and reactivity.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) has been a central method in the computational analysis of this compound and its derivatives. wikipedia.orgnih.gov This approach allows for the examination of the electronic structure and related properties with a favorable balance of accuracy and computational cost. wikipedia.orgresearchgate.net

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are critical in determining a molecule's reactivity. researchgate.netlibretexts.org For this compound derivatives, the HOMO and LUMO have been visualized to understand their spatial distribution. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. mdpi.comajchem-a.com Studies on derivatives have shown that the HOMO-LUMO energy gap, along with dipole moment and electrostatic potential, can be robust descriptors of their inhibitory activity against certain enzymes. researchgate.net

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| BH-a | -5.89 | -1.23 | 4.66 |

| BH-d | -6.12 | -1.55 | 4.57 |

| BH-f | -6.23 | -1.87 | 4.36 |

| BH-k | -6.45 | -2.01 | 4.44 |

| BH-l | -6.33 | -1.98 | 4.35 |

| BH-n | -6.51 | -2.11 | 4.40 |

Thermodynamic parameters provide crucial information about the stability and reactivity of a molecule. sciepub.comresearchgate.netpk.edu.plyoutube.com For antioxidant activity, key parameters include Bond Dissociation Enthalpy (BDE), Proton Affinity (PA), and Ionization Potential (IP). BDE is related to the hydrogen atom transfer (HAT) mechanism, where a lower BDE value indicates a greater ability to donate a hydrogen atom. researchgate.net Proton Affinity is associated with the sequential proton loss electron transfer (SPLET) mechanism. researchgate.net The Ionization Potential, also referred to as Adiabatic Ionization Potential (AIP), is a measure of the molecule's capacity to donate an electron. researchgate.net Lower AIP values suggest a higher susceptibility to ionization and stronger antioxidant potential. researchgate.net While specific values for the parent this compound are not detailed in the provided results, studies on similar hydrazone antioxidants have utilized these parameters to assess their free radical-scavenging mechanisms. researchgate.net

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization and hyperconjugative interactions within a molecule. uni-muenchen.dejoaquinbarroso.com It provides a picture of the Lewis structure-like bonding and lone pairs. uni-muenchen.de For derivatives of coumarin-hydroxybenzohydrazide, which share the hydroxybenzohydrazide moiety, NBO analysis has been used to investigate the delocalization of charge in anions formed by proton abstraction from the -NH group. irb.hr This analysis helps in understanding the stability of the resulting species and the electronic interactions between donor and acceptor orbitals. The stabilization energy associated with these interactions can be quantified to assess the strength of the delocalization.

The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density upon the addition or removal of an electron, the Fukui function can pinpoint specific atoms or regions that are most susceptible to chemical reactions. This analysis is valuable for understanding the regioselectivity of chemical reactions involving this compound.

Spin Density Maps and Natural Bond Orbital (NBO) Charge Delocalization

Advanced Quantum Descriptors (e.g., ELF, LOL)

To gain a deeper understanding of the chemical bonding and electron localization within this compound, advanced quantum descriptors such as the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are employed. ELF and LOL are topological analyses that provide a visual and quantitative description of electron pair localization in a molecule. They help in distinguishing between covalent bonds, ionic bonds, and non-bonding electrons. The analysis of ELF and LOL basins can reveal the nature of bonding interactions, including strong and weak covalent interactions, which are crucial for understanding the molecule's stability and reactivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecular systems, providing a detailed picture of conformational changes and interactions. By simulating the motions of atoms and molecules over time, MD can reveal the dynamic nature of this compound and its complexes.

Conformational Analysis and Stability in Solution

Molecular dynamics simulations are employed to analyze the conformational landscape of this compound and its derivatives in solution. These simulations track the trajectory of the molecule, revealing its preferred shapes and the stability of different conformers. The stability of a ligand-receptor complex can be assessed by analyzing metrics such as the Root Mean Square Deviation (RMSD) throughout the simulation. A stable system is a prerequisite for reliable analysis of its properties.

In studies of this compound derivatives as urease inhibitors, MD simulations were performed to verify the stability of the receptor-ligand complexes. The analysis of RMSD values over the course of the simulation helps to determine if the ligand remains stably bound within the active site of the protein. For instance, simulations can reveal conformational shifts in the protein upon ligand binding.

Ligand-Receptor Dynamics

For example, in the context of urease inhibition by this compound derivatives, MD simulations were used to analyze the stability of the formed complexes through the analysis of RMSD, Root Mean Square Fluctuation (RMSF), hydrogen bonds, and Solvent Accessible Surface Area (SASA). These analyses help to understand the temporal dynamics and stabilization of the ligand-protein interactions. The ability to model these dynamic interactions is crucial for understanding the mechanism of action and for the design of more effective inhibitors.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding modes and affinities of ligands to biological macromolecules like proteins.

Prediction of Binding Modes and Affinities to Biological Targets

Molecular docking studies have been instrumental in predicting how this compound and its derivatives bind to biological targets. These studies can identify the binding sites and propose mechanisms of action. For instance, in the investigation of urease inhibitors, molecular docking was used to elucidate the binding patterns and interactive loci of 2,3-dihydroxybenzoyl hydrazine (B178648) derivatives with the urease enzyme.

The binding affinity, often expressed as a docking score in kcal/mol, provides an estimation of the strength of the interaction between the ligand and the protein. For example, a study on this compound derivatives as urease inhibitors identified a lead compound, BH-k, with a significant binding energy. While docking can predict binding poses with reasonable accuracy, predicting absolute binding free energies remains a challenge.

Evaluation of Protein-Ligand Interactions

A crucial aspect of molecular docking is the detailed evaluation of the interactions between the protein and the ligand. This involves identifying key amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand.

In the case of this compound derivatives targeting urease, docking studies revealed critical hydrogen bonds with residues such as His409, Ala636, and Asp633, as well as hydrophobic interactions with Arg439. The analysis of these interactions provides a structural basis for the observed inhibitory activity and guides the design of new derivatives with enhanced potency. For example, the presence of electron-donating groups on the phenyl ring was found to play a prominent role in the inhibition of the urease enzyme. The insights gained from evaluating these protein-ligand interactions are fundamental for structure-activity relationship (SAR) studies.

Advanced Characterization and Analytical Methodologies for 2,3 Dihydroxybenzohydrazide

Comprehensive Spectroscopic Analysis

Spectroscopic methods are fundamental in elucidating the structural features of 2,3-Dihydroxybenzohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the di-substituted benzene (B151609) ring typically appear as a complex multiplet in the downfield region of the spectrum, a characteristic of aromatic compounds. The protons of the hydrazide functional group (-CONHNH₂) and the hydroxyl groups (-OH) also produce characteristic signals. The chemical shifts of these protons are sensitive to the solvent used and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon skeleton. It will show distinct peaks for each unique carbon atom in the this compound molecule. The carbonyl carbon of the hydrazide group typically resonates at a significantly downfield chemical shift. The aromatic carbons, including those bearing the hydroxyl groups, will appear in the characteristic aromatic region of the spectrum. The number of signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbon atoms in the molecule.

Table 1: Representative NMR Data for this compound Derivatives Note: Exact chemical shifts (δ) can vary based on solvent and experimental conditions. Data presented is a generalized representation based on typical values for similar structures.

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Aromatic C-H | ~6.8 - 7.5 (multiplet) | ~115 - 150 |

| -OH | Variable, broad signal | N/A |

| -NHNH₂ | Variable, broad signals | N/A |

| Carbonyl C=O | N/A | ~165 - 175 |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation by the molecule's bonds. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

Key vibrational frequencies include:

O-H Stretching: A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) groups. The broadness is due to hydrogen bonding.

N-H Stretching: The hydrazide group (-NHNH₂) exhibits stretching vibrations in the 3200-3400 cm⁻¹ region, which may overlap with the O-H band.

C=O Stretching: A strong, sharp absorption peak corresponding to the carbonyl group (C=O) of the hydrazide is a prominent feature, typically appearing around 1630-1680 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching vibrations of the C-O bonds of the phenolic hydroxyl groups are found in the 1200-1300 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | Stretching | 3200-3600 | Strong, Broad |

| Amine (-NH) | Stretching | 3200-3400 | Medium |

| Carbonyl (C=O) | Stretching | 1630-1680 | Strong, Sharp |

| Aromatic C=C | Stretching | 1450-1600 | Medium to Weak |

| C-O | Stretching | 1200-1300 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of the benzene ring and the carbonyl group results in characteristic absorption maxima (λ_max) in the UV region. The spectrum is influenced by the solvent and the pH of the solution. For instance, the absorption spectra of 2,3-dihydroxybenzoic acid, a related compound, show different maximum absorption wavelengths at varying pH values, indicating the presence of different ionic forms of the molecule. A similar pH-dependent behavior would be expected for this compound due to its acidic hydroxyl groups and basic hydrazide moiety.

Table 3: Illustrative UV-Vis Absorption Data for a Dihydroxybenzoic Acid Derivative Note: This data is for a related compound and illustrates the typical effect of pH on the UV-Vis spectrum.

| pH | Maximum Absorption (λ_max, nm) |

| 4.97 | ~305 |

| 10.17 | Varies |

| 12.50 | Varies |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of this compound. In the mass spectrometer, the molecule is ionized to form a molecular ion (M+). The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound.

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule and can be used to confirm its structure. Common fragmentation pathways for this compound would involve the loss of small neutral molecules like water (H₂O), ammonia (B1221849) (NH₃), or the cleavage of the bond between the carbonyl group and the hydrazide moiety. The analysis of these fragmentation patterns helps in the structural elucidation of the compound.

Chromatographic and Microanalytical Purity Assessment

Chromatographic techniques are essential for determining the purity of this compound by separating it from any impurities or byproducts from the synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for assessing the purity of this compound. A reversed-phase HPLC method is commonly employed, where the compound is passed through a nonpolar stationary phase with a polar mobile phase.

The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single, sharp peak with minimal or no other peaks present. The retention time of the peak under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature) is a characteristic of the compound. A diode-array detector (DAD) can be used to obtain the UV spectrum of the peak, further confirming the identity of the compound. Purity levels are often expected to be above 98% for use as a standard.

Table 4: Typical Parameters for HPLC Purity Analysis of a Benzohydrazide (B10538) Derivative

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water (with an acid modifier like formic acid) and acetonitrile |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV absorbance at a specific wavelength (e.g., 254 nm) |

| Temperature | Controlled, e.g., 25-40 °C |

Elemental Microanalysis

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound. The process involves the complete combustion of a small, precisely weighed sample under controlled conditions. The resulting combustion gases, primarily carbon dioxide, water vapor, and nitrogen gas, are then quantitatively measured.

The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the compound's proposed molecular formula (C₇H₈N₂O₃). A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For this compound, the theoretical and experimentally observed values from elemental analysis are presented below. The data confirms the successful synthesis of the target compound.

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 50.00 | 50.17 |

| Hydrogen (H) | 4.80 | 4.77 |

| Nitrogen (N) | 16.66 | 16.65 |

In a study on coumarin-hydroxybenzohydrazide derivatives, elemental analysis was also employed to confirm the structure of compounds such as (E)-N'-(1-(2,4-dioxochroman-3-ylidene)ethyl)-2,3-dihydroxybenzohydrazide. For this derivative, the calculated elemental composition was C, 61.02%; N, 7.91%; H, 3.98%, while the found values were C, 61.37%; N, 7.73%; H, 3.69%. This demonstrates the routine use of elemental analysis for the characterization of complex hydrazide structures.

X-ray Diffraction Studies for Solid-State Structure Elucidation

While specific X-ray diffraction data for the parent this compound is not widely published, studies on closely related derivatives illustrate the utility of this method. For instance, the crystal structure of N′-(2,3-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide was determined using single-crystal X-ray diffraction. The analysis revealed critical structural details, including the dihedral angle between the two benzene rings and the E configuration of the C=N bond.

The type of data obtained from a single-crystal X-ray diffraction analysis is comprehensive, as shown in the table below, which presents the crystallographic data for the related compound N′-(2,3-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide.

| Parameter | Value |

|---|---|

| Chemical formula | C₁₆H₁₆N₂O₅ |

| Molecular weight | 316.31 |

| Crystal system | Monoclinic |

| Space group | Cc |

| a (Å) | 24.918 (4) |

| b (Å) | 5.0291 (8) |

| c (Å) | 13.075 (2) |

| β (°) | 118.994 (2) |

| Volume (ų) | 1433.1 (4) |

| Z | 4 |

| Radiation type | Mo Kα |

| Temperature (K) | 298 |

Such studies also reveal how molecules are linked in the crystal lattice. In the case of the dimethoxy derivative, molecules were found to be connected through intermolecular O-H···O hydrogen bonds, forming layers. An X-ray diffraction study on this compound would similarly be expected to provide definitive information on its molecular geometry and the hydrogen-bonding networks that stabilize its crystal structure.

Structure Activity Relationship Sar Studies of 2,3 Dihydroxybenzohydrazide Analogues

Systematic Modification of the 2,3-Dihydroxybenzohydrazide Core

Systematic modifications of the this compound scaffold have been a key strategy to explore and enhance its biological potential. This has primarily involved alterations to the hydrazide and the dihydroxybenzoyl moieties.

One common modification is the formation of hydrazide-hydrazones, also known as Schiff bases, by reacting the hydrazide group with various aldehydes and ketones. This introduces a diverse range of substituents, allowing for a broad exploration of the chemical space and its impact on activity. The synthesis of these derivatives is often a straightforward one-pot reaction.

Researchers have synthesized series of these derivatives and evaluated their biological activities, such as urease inhibition and antiglycation potential. For instance, a series of acylhydrazide Schiff bases were synthesized and showed promising antiglycation potential. Similarly, various benzohydrazide (B10538) derivatives have been synthesized and tested for their urease inhibitory activity.

Another approach involves modifying the substitution pattern on the phenyl ring. While the 2,3-dihydroxy arrangement is a key feature, studies have also explored other dihydroxybenzoyl isomers, such as 3,5-dihydroxybenzoyl hydrazine (B178648) derivatives, to understand the importance of the hydroxyl group positioning for specific activities like tyrosinase inhibition.

Impact of Substituents on Activity Profiles

The nature and position of substituents on the this compound core have a profound impact on the resulting biological activity, influencing potency and selectivity.

For Urease Inhibition:

The presence of electron-donating groups on the phenyl ring attached to the hydrazone moiety has been shown to be important for urease inhibitory activity. Specifically, hydroxyl (-OH) groups have a significant positive effect. One study found that a derivative with 2,3-dihydroxybenzylidene was the most active in its series against urease, highlighting the importance of these ortho and meta hydroxyl groups. The presence of three hydroxyl groups at the 2, 3, and 4-positions also resulted in high activity. In contrast, replacing the hydroxyl group with a methoxy (B1213986) (-OCH3) group led to a decrease in activity. Halogen and methoxy substituents have also been noted to influence the antimicrobial activity of hydrazide-hydrazones.

For α-Amylase and α-Glucosidase Inhibition:

In the context of enzyme inhibition relevant to diabetes, a study on benzohydrazide derivatives found that a compound with di-hydroxy substitutions at the 2,3-position of the aryl ring showed excellent potency against both α-amylase and α-glucosidase.

For Tyrosinase Inhibition:

For 3,5-dihydroxybenzohydrazide (B1269074) analogues, the electronic nature of the substituents plays a critical role. Electron-withdrawing groups, such as fluorine, were found to be detrimental to tyrosinase inhibitory activity. Conversely, while a single para-methyl group led to a loss of activity, di-methylation (2,6-dimethyl) and larger electron-donating groups like a 4-ethyl substituent enhanced the potency. The position of the substituent also matters; a para-position for a fluorine atom was more favorable than an ortho-position.

For Anticancer Activity:

In a series of 2,4-dihydroxybenzohydrazide (B77264) derivatives, a hydrazide-hydrazone with a 2-hydroxy-3,5-diiodophenyl substituent showed the highest activity against selected Gram-positive bacterial strains. Another derivative with a 4-nitrophenyl group demonstrated significant antiproliferative potential against several cancer cell lines with high selectivity.

The following table provides a summary of the impact of various substituents on the activity of dihydroxybenzohydrazide analogues based on available research findings.

| Core Structure | Substituent | Position | Target | Impact on Activity | IC₅₀ (µM) |

| 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide | 2,3-dihydroxybenzylidene | - | Urease | Most active in series | 18.92 ± 0.61 |

| 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide | 2,3,4-trihydroxybenzylidene | - | Urease | High activity | 25.12 ± 1.13 |

| Benzohydrazide | 2,3-dihydroxy | Aryl ring | α-Amylase | Excellent potency | - |

| Benzohydrazide | 2,3-dihydroxy | Aryl ring | α-Glucosidase | Excellent potency | - |

| 3,5-dihydroxybenzohydrazide | 2-fluorophenyl | - | Tyrosinase | Reduced potency | - |

| 3,5-dihydroxybenzohydrazide | 4-ethylphenyl | - | Tyrosinase | Enhanced potency | 87.54 ± 7.99 |

| 2,4-dihydroxybenzohydrazide | 4-nitrophenyl | - | Cancer cell lines | High antiproliferative potential | 0.77 (LN-229) |

Rational Design Principles for Modulating Specific Activities

The insights gained from SAR studies have paved the way for the rational design of more potent and selective this compound analogues.

A key principle that has emerged is the importance of the catechol (1,2-dihydroxybenzene) moiety for certain biological activities. For instance, in the development of malarial Aldolase-TRAP enhancers, virtual screening and subsequent biological evaluation have been employed to identify compounds that can modulate the activity of this enzyme complex.

Molecular modeling and docking studies have become indispensable tools in the rational design process. These computational techniques help to visualize the binding modes of the ligands within the active site of the target enzyme. For example, molecular docking of benzohydrazide derivatives in the urease active site can reveal key interactions and explain the observed SAR. This understanding allows for the targeted design of new derivatives with improved binding affinity.

Furthermore, exploring a wide range of aldehydes to create Schiff bases has been a successful strategy to generate a library of compounds with diverse functionalities. This approach, combined with computational screening, allows for the pre-selection of candidates with a higher probability of being active, thus streamlining the drug discovery process. The design of ligands capable of forming specific interactions, such as hydrogen bonds with key residues in the target's active site, is a central theme in the rational design of these inhibitors.

The overarching goal of these rational design efforts is to develop lead candidates for new therapeutic agents. By understanding the intricate relationship between structure and activity, scientists can fine-tune the molecular architecture of this compound to optimize its therapeutic potential for various diseases.

Emerging Applications and Supramolecular Chemistry of 2,3 Dihydroxybenzohydrazide

Supramolecular Assembly and Self-Organized Systems

Supramolecular chemistry focuses on the chemistry of intermolecular bonds, exploring how molecules associate through non-covalent interactions. The structure of 2,3-dihydroxybenzohydrazide, featuring hydroxyl and hydrazide groups, is ideally suited for forming ordered, self-organized systems through specific and directional interactions. These assemblies are governed by forces like hydrogen bonding and host-guest interactions, leading to the formation of intricate and functional architectures.

Hydrogen Bonding Networks and Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. Hydrogen bonding is a primary tool in crystal engineering due to its strength and directionality. The this compound molecule contains multiple hydrogen bond donor sites (the phenolic -OH groups and the N-H groups of the hydrazide) and acceptor sites (the carbonyl oxygen and the nitrogen atoms).

While the specific crystal structure of this compound is not detailed in the provided search results, the behavior of closely related dihydroxybenzohydrazide isomers provides significant insight. For instance, derivatives of 3,5-dihydroxybenzohydrazide (B1269074) and 2,4-dihydroxybenzohydrazide (B77264) demonstrate extensive hydrogen bonding. In the crystal structures of these related compounds, intermolecular O-H···O and N-H···O hydrogen bonds are prevalent, linking molecules into two-dimensional layers or complex three-dimensional networks. In one case, a Schiff base of 3,5-dihydroxybenzohydrazide co-crystallized with a methanol (B129727) solvent molecule, which acted as a bridge, forming further hydrogen bonds to create a 3D network. Similarly, water molecules can be incorporated into the crystal lattice, participating in and stabilizing the hydrogen-bonding network. These examples underscore the capacity of the dihydroxybenzohydrazide scaffold to form robust, predictable supramolecular patterns, a key goal of crystal engineering.

Interactive Table: Hydrogen Bonding in Dihydroxybenzohydrazide Derivatives

| Compound/Derivative | Hydrogen Bond Types | Resulting Structure | Citation |

| N′-(2-Bromo-5-hydroxy-4-methoxybenzylidene)-3,5-dihydroxybenzohydrazide | O—H···O, N—H···O | Three-dimensional network | |

| N′-(2,3-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide | O—H···O, N—H···O (intramolecular) | Layers parallel to the bc plane | |

| (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3,5-dihydroxybenzohydrazide monohydrate | N—H⋯O, O—H⋯O, O—H⋯N (intramolecular) | Layers parallel to the bc plane | |

| (E)-N′-(2,5-Dimethoxybenzylidene)-3,4-dihydroxybenzohydrazide monohydrate | O—H⋯O, N—H⋯O (intramolecular) | Three-dimensional network |

Host-Guest Chemistry (e.g., Cyclodextrin Inclusion Complexes)

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule. Cyclodextrins (CDs) are common hosts; these cyclic oligosaccharides have a truncated cone shape with a hydrophobic inner cavity and a hydrophilic exterior. This structure allows them to encapsulate nonpolar or hydrophobic guest molecules in aqueous solutions, driven by hydrophobic and van der Waals interactions.